An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Methoxyethyl)piperidine Hydrochloride, a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a highly privileged structural motif found in numerous pharmaceuticals, owing to its ability to confer desirable physicochemical and pharmacokinetic properties.[1] This document delves into the chemical structure, a proposed synthetic pathway, spectral analysis, potential applications, and safety considerations for this specific compound.
Chemical Identity and Physicochemical Properties
2-(2-Methoxyethyl)piperidine Hydrochloride is the hydrochloride salt of the parent compound, 2-(2-Methoxyethyl)piperidine. The addition of hydrochloric acid serves to increase the compound's polarity and water solubility, which is a common practice in the formulation of amine-containing pharmaceuticals.
Below is a table summarizing the key chemical and physical properties of 2-(2-Methoxyethyl)piperidine Hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-Methoxyethyl)piperidine hydrochloride | [2] |
| CAS Number | 1185088-10-1 | [2][3] |
| Molecular Formula | C₈H₁₈ClNO | [2] |
| Molecular Weight | 179.69 g/mol | [2] |
| Chemical Structure | See Figure 1 | [2] |
| Appearance | Solid | |
| InChI | 1S/C8H17NO.ClH/c1-10-7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H | [2] |
| SMILES | COCCC1CCCCN1.Cl | [2] |
Synthesis and Mechanism
The precursor, 2-(2-hydroxyethyl)piperidine, can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.[4][5] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
-
Reaction: 2-Pyridineethanol → 2-(2-Hydroxyethyl)piperidine
-
Reagents and Conditions:
-
Catalyst: Platinum oxide (PtO₂) or Ruthenium on carbon (Ru/C) are effective catalysts for pyridine hydrogenation.[4][6]
-
Hydrogen Pressure: Elevated hydrogen pressure (e.g., 500 psig) is typically required for this transformation.[6]
-
Temperature: The reaction is often carried out at elevated temperatures (e.g., 150 °C).[4]
-
The choice of a noble metal catalyst is crucial for achieving high yield and selectivity. The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[7][8] In this step, the hydroxyl group of 2-(2-hydroxyethyl)piperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
-
Reaction: 2-(2-Hydroxyethyl)piperidine + Methylating Agent → 2-(2-Methoxyethyl)piperidine
-
Reagents and Conditions:
-
Base: A strong base such as sodium hydride (NaH) is used to deprotonate the alcohol, forming the sodium alkoxide in situ.[9]
-
Methylating Agent: A methyl halide, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), serves as the electrophile.[10]
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction to prevent unwanted side reactions.[9][10]
-
Temperature: The reaction is typically carried out at room temperature.[10]
-
The reaction proceeds via an Sₙ2 mechanism, where the alkoxide performs a backside attack on the methyl halide, leading to the formation of the ether and a sodium halide salt as a byproduct.[8]
The final step involves the treatment of the free base, 2-(2-methoxyethyl)piperidine, with hydrochloric acid to form the hydrochloride salt.
-
Reaction: 2-(2-Methoxyethyl)piperidine + HCl → 2-(2-Methoxyethyl)piperidine Hydrochloride
-
Reagents and Conditions:
-
Reagent: A solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol.
-
Procedure: The HCl solution is added to a solution of the piperidine derivative, leading to the precipitation of the hydrochloride salt, which can then be isolated by filtration.
-
This acid-base reaction is straightforward and typically proceeds with high yield.
Structural Elucidation: A Predictive Spectroscopic Analysis
While experimental spectra for 2-(2-Methoxyethyl)piperidine Hydrochloride are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum based on the known spectral data of its precursor, 2-(2-hydroxyethyl)piperidine, and other closely related piperidine derivatives.
The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.3 | s | 3H | -OCH₃ | The singlet for the methoxy protons is expected in this region. |
| ~3.4-3.6 | m | 2H | -CH₂-O- | The methylene protons adjacent to the ether oxygen will be deshielded. |
| ~2.6-3.1 | m | 3H | H2, H6 (axial & equatorial) | Protons on the carbons adjacent to the nitrogen are deshielded. |
| ~1.5-1.9 | m | 8H | H3, H4, H5, -CH₂-C | The remaining piperidine ring protons and the other ethyl bridge protons will appear in the aliphatic region. |
Note: The exact chemical shifts and multiplicities will depend on the solvent and the conformational dynamics of the piperidine ring.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~59 | -OCH₃ | The methoxy carbon. |
| ~70-72 | -CH₂-O- | The carbon atom of the ethyl bridge attached to the oxygen. |
| ~55-60 | C2 | The substituted carbon of the piperidine ring. |
| ~45-50 | C6 | The other carbon adjacent to the nitrogen. |
| ~25-35 | C3, C4, C5, -CH₂-C | The remaining piperidine and ethyl bridge carbons. |
The mass spectrum (EI) would likely show a molecular ion peak (M⁺) for the free base at m/z 143. Key fragmentation patterns would involve the loss of the methoxy group, the entire methoxyethyl side chain, and fragmentation of the piperidine ring.
-
m/z 143: Molecular ion (M⁺) of the free base.
-
m/z 112: Loss of the methoxy group (-OCH₃).
-
m/z 84: Cleavage of the C-C bond of the side chain, leaving a piperidinemethyl cation.
-
m/z 59: The methoxyethyl fragment cation.
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2800-3000 | C-H stretch | Aliphatic C-H |
| ~2400-2700 | N-H stretch | Amine salt (broad) |
| ~1080-1150 | C-O stretch | Ether |
Potential Applications in Drug Discovery and Medicinal Chemistry
The piperidine nucleus is a cornerstone in the design of a vast array of therapeutic agents.[1] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and facilitate transport across biological membranes.
Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to:
-
Analgesics
-
Antipsychotics
-
Antihistamines
-
Anticancer agents
While the specific biological activity of 2-(2-Methoxyethyl)piperidine Hydrochloride has not been extensively reported, its structural features suggest potential for investigation in several areas. The methoxyethyl side chain can influence the molecule's lipophilicity and hydrogen bonding capabilities, which are critical for receptor binding and pharmacokinetic profiles. Researchers in drug discovery may find this compound to be a valuable building block for creating novel chemical entities with tailored properties for specific biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(2-Methoxyethyl)piperidine Hydrochloride. The safety information provided by suppliers indicates that this compound is classified as acutely toxic if swallowed.
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
General Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
The toxicology of piperidine and its derivatives has been studied, and they can exhibit a range of effects, including neurotoxicity.[11][12] Therefore, it is imperative to handle this compound with care and to consult the full Safety Data Sheet (SDS) before use.[13][14][15]
Conclusion
2-(2-Methoxyethyl)piperidine Hydrochloride is a piperidine derivative with potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, a predictive analysis of its spectral characteristics, and important safety considerations. While further experimental validation is needed to fully characterize this compound and explore its biological activities, the information presented here serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.
Visualizations
Figure 1: Chemical structure of 2-(2-Methoxyethyl)piperidine Hydrochloride.
Figure 2: Proposed synthetic workflow for 2-(2-Methoxyethyl)piperidine Hydrochloride.
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SpectraBase. N-(2-Hydroxyethyl)piperidine - Optional[13C NMR] - Spectrum. [Link]
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NCBI. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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Chemistry Steps. Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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